Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate
Overview
Description
Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure. This compound is known for its unique bicyclic framework, which imparts distinct chemical and physical properties. It is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the synthesis via 1-benzylperhydropyrano[3,4-c]pyrrol-4-one and 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions is common due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperoxybenzoic acid (MCPBA) can be used for epoxidation reactions.
Reduction: Lithium aluminum hydride is commonly used for reduction reactions.
Substitution: Various electrophilic reagents can be used for substitution reactions, leading to the formation of addition products.
Major Products Formed
The major products formed from these reactions include epoxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Industry: The compound is used in the synthesis of materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets through its bicyclic structure. The nitrogen atom within the bicyclic framework can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s reactivity and its ability to act as a ligand in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[1.1.0]butane: This compound features a similar bicyclic structure but with a different ring size and nitrogen placement.
2-Azabicyclo[2.2.1]heptane: This compound is closely related and shares the same bicyclic framework but differs in functional groups and substituents.
Uniqueness
Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific functional groups and the presence of an ethyl ester moiety. This imparts distinct chemical properties and reactivity compared to other similar bicyclic compounds.
Properties
IUPAC Name |
ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)8-5-7-3-4-10(8)6-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTUVXPAUKQGFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCN1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624434 | |
Record name | Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646055-79-0 | |
Record name | Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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